Ethoxy(trifluoro)silane
Description
Ethoxy(trifluoro)silane is a fluorinated organosilicon compound characterized by an ethoxy (–OCH₂CH₃) group and three fluorine atoms bonded to a silicon atom. This compound’s trifluoro substituents likely contribute to its electron-withdrawing properties, influencing hydrolysis rates and interfacial interactions in sol-gel processes or composite materials .
Properties
CAS No. |
460-55-9 |
|---|---|
Molecular Formula |
C2H5F3OSi |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethoxy(trifluoro)silane |
InChI |
InChI=1S/C2H5F3OSi/c1-2-6-7(3,4)5/h2H2,1H3 |
InChI Key |
DHYCULBUJAVPRU-UHFFFAOYSA-N |
SMILES |
CCO[Si](F)(F)F |
Canonical SMILES |
CCO[Si](F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethoxy(trifluoro)silane and Analogues
| Compound | Substituents on Silicon | Functional Groups | Molecular Formula | Key Applications |
|---|---|---|---|---|
| This compound* | 1 ethoxy, 3 fluorine | Fluorinated, ethoxy | (Assumed) C₂H₅O-SiF₃ | Specialty coatings, surfactants |
| Tetraethoxy silane (TEOS) | 4 ethoxy | Hydrolyzable ethoxy | Si(OCH₂CH₃)₄ | Sol-gel precursors, ceramics |
| (3-Aminopropyl)triethoxysilane (APTES) | 3 ethoxy, 1 aminopropyl | Amino, ethoxy | C₉H₂₃NO₃Si | Adhesion promotion, biomaterials |
| Perfluorooctylethyl Triethoxysilane | 3 ethoxy, perfluorooctylethyl | Fluorocarbon, ethoxy | C₁₄H₁₃F₁₇O₃Si | Water-repellent coatings |
| Ethoxytrimethylsilane | 1 ethoxy, 3 methyl | Methyl, ethoxy | C₅H₁₄OSi | Surface modification, sealing |
*Assumed structure based on fluorinated silane analogues .
Reactivity and Performance in Sol-Gel Processes
- Hydrolysis Rates : this compound’s fluorine substituents likely slow hydrolysis compared to TEOS or APTES due to reduced nucleophilicity at the silicon center. Methyltriethoxy silane (MTEOS) and TEOS exhibit faster hydrolysis, forming dense silica networks, while fluorinated silanes produce hydrophobic matrices .
- Coupling Efficiency: In silica-filled rubber composites, bis(triethoxysilyl) agents like TESPT outperform mono-ethoxysilanes due to higher ethoxy density, enabling stronger silica-polymer bonding. This compound’s single ethoxy group may limit coupling efficiency unless combined with other functional groups .
Thermal and Chemical Stability
- Fluorinated silanes, including this compound, demonstrate superior thermal stability compared to non-fluorinated analogues. For example, perfluorooctylethyl triethoxysilane decomposes above 300°C, releasing fluorinated byproducts, whereas APTES degrades at lower temperatures (~200°C) .
- Safety Considerations: Fluorinated silanes may emit toxic gases (e.g., HF, COF₂) upon combustion, requiring specialized firefighting measures (e.g., alcohol-resistant foam) .
Research Findings and Industrial Relevance
- Silica Reinforcement: In natural rubber composites, silanes with multiple ethoxy groups (e.g., TESPT) enhance silica-polymer interaction by forming Si–O–Si bridges.
- Functional Coatings : Ethoxy[tris(pentafluorophenyl)]silane (CAS 20160-43-4), a highly fluorinated analogue, is utilized in electronic materials for its dielectric properties and chemical inertness .
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